molecular formula C18H15ClN2O2 B2982804 (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 1212490-33-9

(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B2982804
CAS No.: 1212490-33-9
M. Wt: 326.78
InChI Key: FKOLFVCDUQJXAU-VYRBHSGPSA-N
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Description

(3S)-1-(3-Chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a β-carboline alkaloid derivative characterized by a tetrahydro-β-carboline core substituted with a 3-chlorophenyl group at the 1-position and a carboxylic acid moiety at the 3-position. Its stereochemistry at the 3-position (S-configuration) is critical for its biological interactions, as chiral centers in β-carbolines often influence receptor binding and pharmacological activity . The compound’s CAS number is 42438-90-4, and it is also referred to as (S)-(-)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid .

The carboxylic acid group contributes to hydrogen-bonding interactions, which may modulate solubility and target specificity.

Properties

IUPAC Name

(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-11-5-3-4-10(8-11)16-17-13(9-15(21-16)18(22)23)12-6-1-2-7-14(12)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)/t15-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOLFVCDUQJXAU-VYRBHSGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of tryptamine with an appropriate aldehyde to form a Schiff base, followed by cyclization and reduction steps. The chlorophenyl group is introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-beta-carboline ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential effects on neurotransmitter systems. Beta-carbolines are known to interact with serotonin and dopamine receptors, making them of interest in neuropharmacology.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Its structural similarity to other bioactive beta-carbolines suggests it may have applications in treating neurological disorders, infections, and cancers.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

Mechanism of Action

The mechanism of action of (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways. The exact pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk and Yield : Bulky substituents (e.g., trichloromethyl) reduce synthetic yields (32.6% vs. 90% for methyl) due to steric hindrance during cyclization .
  • Electronic Effects: Electron-withdrawing groups (e.g., 3-Cl, 2-NO₂) increase lipophilicity but may reduce aqueous solubility. Conversely, electron-donating groups (e.g., 4-OMe) enhance stability .
  • Stereochemical Influence : The (3S) configuration in the target compound contrasts with methyl ester derivatives (e.g., cis/trans isomers in ), where stereochemistry affects binding to receptors like serotonin transporters.

Physicochemical Data :

  • pKa : Predicted ~2.11 (carboxylic acid) , similar to 1-(2-Nitrophenyl)-THβC-3-COOH.
  • LogP : Estimated ~0.25 for unsubstituted THβC-3-COOH ; 3-chlorophenyl increases LogP to ~2.5–3.0 (modeled).

Biological Activity

(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound belonging to the beta-carboline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Overview of Beta-Carbolines

Beta-carbolines are naturally occurring compounds that exhibit a wide range of biological activities including antitumor, antimicrobial, and neuroprotective effects. They are characterized by a tricyclic structure that allows for various substitutions at different positions, which can significantly influence their pharmacological properties. The compound in focus, this compound, is particularly noted for its antitumor activity.

Antitumor Activity

Recent studies have indicated that beta-carboline derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against colorectal cancer cell lines such as HCT-8. At concentrations ranging from 0.5 to 4 μM, it induced apoptosis in a dose-dependent manner .
  • Mechanism of Action : The apoptosis induced by this compound is associated with several key mechanisms:
    • Mitochondrial Dysfunction : Treatment with the compound led to a loss of mitochondrial membrane potential and increased activation of caspase-3, caspase-8, and caspase-9 .
    • Regulation of Apoptotic Proteins : There was an upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2 .
    • NF-κB Pathway Inhibition : The compound suppresses the NF-κB signaling pathway, which is known to inhibit apoptosis .

Case Studies

  • Study on HCT-8 Cells :
    • Objective : To evaluate the cytotoxic effects of this compound on colorectal cancer cells.
    • Findings : The compound significantly induced apoptosis and altered mitochondrial functions. The study highlighted its potential as a chemotherapeutic agent against colorectal cancer .
  • In Vitro Antitumor Activity :
    • Study Design : Various beta-carboline derivatives were tested for their cytotoxic effects on A549 lung cancer cells.
    • Results : Compounds similar to this compound exhibited considerable cytotoxicity and induced cell cycle arrest at the S phase .

Data Table

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundHCT-80.5–4Induces apoptosis via mitochondrial dysfunction and NF-κB inhibition
β-Carboline Derivative AA549<1.00Cell cycle arrest and apoptosis through DNA intercalation
β-Carboline Derivative BMG-63Not specifiedInhibition of Cyclin-A2-CDK2 interaction leading to S phase arrest

Q & A

Q. What are the standard synthetic protocols for preparing (3S)-1-(3-chlorophenyl)-tetrahydro-β-carboline-3-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a Pictet–Spengler reaction between a substituted tryptophan ester and 3-chlorobenzaldehyde under acidic conditions. Key steps include:

  • Reaction Setup : Dissolving methyl tryptophan ester (10.76 g, 49.3 mmol) and 3-chlorobenzaldehyde in dichloromethane under nitrogen, followed by trifluoroacetic acid (TFA) addition at 0°C .
  • Monitoring : Progress tracked via TLC (silica gel, CH₂Cl₂/MeOH 98:2) under UV light .
  • Workup : Neutralization with ammonia, extraction with CH₂Cl₂, and drying over Na₂SO₄ .
  • Purification : Column chromatography (70–200 μm silica gel) with CH₂Cl₂ to isolate cis/trans isomers, followed by CH₂Cl₂/MeOH (99.5:0.5) for trans-isomer elution .

Q. How do researchers characterize the stereochemistry and purity of β-carboline derivatives?

Methodological Answer:

  • NMR Analysis : ¹H/¹³C NMR (300 MHz, CDCl₃/DMSO-d₆) identifies stereochemistry via coupling constants. For example, the (1S,3S)-isomer shows distinct doublets at δ 5.24 (CHPh) and δ 3.83 (OCH₃) .
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • X-ray Crystallography : Confirms absolute configuration (e.g., Enraf-Nonius CAD-4 diffractometer) .
  • Elemental Analysis : Validates purity (±0.4% deviation from theoretical C/H/N values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during β-carboline synthesis?

Methodological Answer: Contradictions often arise from solvent effects or isomerization. Strategies include:

  • Solvent Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistent shifts .
  • Variable Temperature NMR : Detects dynamic processes (e.g., rotamers) by analyzing signal splitting at 25°C vs. −40°C .
  • Cross-Validation : Compare MS (e.g., m/z 340 [M⁺]) and IR (e.g., 1726 cm⁻¹ for ester C=O) with NMR data .

Q. What methodologies address challenges in isolating β-carboline stereoisomers?

Methodological Answer:

  • Gradient Elution : Separate cis/trans isomers using silica gel columns with incremental methanol (0.5–2% in CH₂Cl₂) .
  • Crystallization : Isolate pure isomers via slow evaporation (e.g., cis-isomer crystallizes at 221–224°C) .
  • Chiral Resolving Agents : Use (-)-menthol chloroformate to form diastereomeric salts for resolution .

Q. How does the 3-chlorophenyl substituent influence β-carboline bioactivity in SAR studies?

Methodological Answer:

  • Electron-Withdrawing Effects : The 3-Cl group enhances receptor binding via halogen bonding (e.g., 10-fold higher affinity for serotonin receptors vs. unsubstituted analogs) .
  • Positional Isomerism : 3-Cl vs. 4-Cl substitution alters steric bulk, impacting IC₅₀ values (see table below).

Q. What computational approaches predict β-carboline stability and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to assess tautomer stability (e.g., lactam vs. carboxylate forms) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility (experimental: 1.377 g/cm³ in DMSO) .
  • pKa Prediction : Use MarvinSketch (ChemAxon) to estimate acidic/basic sites (e.g., pKa 2.28 for the carboxylic acid group) .

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